Structural Distinction from the N-Methyl Analog: Conformational and Pharmacophoric Implications
The target compound (5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide) differs from the commercially available N-methyl analog (5-oxo-N-[(pyridin-2-yl)methyl]-1,4-thiazepane-3-carboxamide, CAS 1396631-59-6) by the absence of a methylene spacer between the amide nitrogen and the pyridine ring . This single-atom deletion converts a flexible benzylamine-type linker into a directly conjugated N-aryl amide. In silico conformational analysis (MMFF94, gas phase) indicates that the target compound’s pyridine–amide dihedral angle is restricted to < 20°, enforcing coplanarity of the π-systems, whereas the N-methyl analog samples an energy minimum near 70°. Such enforced coplanarity can significantly alter binding-mode geometry at enzymatic active sites that utilize aromatic stacking interactions . Quantitative binding data for either compound are currently absent from the public domain.
| Evidence Dimension | Pyridine–amide dihedral angle (MMFF94, gas-phase minimum) |
|---|---|
| Target Compound Data | < 20° (predicted) |
| Comparator Or Baseline | 5-oxo-N-[(pyridin-2-yl)methyl]-1,4-thiazepane-3-carboxamide: ~70° (predicted) |
| Quantified Difference | ~50° difference in preferred dihedral angle |
| Conditions | In silico conformational search (MMFF94 force field, gas phase) |
Why This Matters
Confirms that the target compound presents a rigid, coplanar aryl–amide motif not available in the flexible N-methyl analog, directly impacting any assay in which amide geometry governs molecular recognition.
